

# Application Notes: Synthesis of Niclosamide from 2-Chloro-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Chloro-4-nitroaniline

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## Introduction

Niclosamide, a chlorinated salicylanilide, is an anthelmintic agent approved by the FDA, primarily for the treatment of tapeworm infections.[1][2] Structurally, it is synthesized from the condensation of 5-chlorosalicylic acid and **2-chloro-4-nitroaniline**. [1][2] Beyond its established use, recent research has unveiled its potential in a variety of other therapeutic areas, including as an anti-cancer, anti-viral, and anti-bacterial agent.[2] This has led to a renewed interest in its synthesis and the development of its derivatives. This document provides detailed protocols for the synthesis of niclosamide, focusing on the utilization of **2-chloro-4-nitroaniline**, and includes relevant quantitative data and workflow diagrams.

## Synthesis Overview

The primary method for synthesizing niclosamide involves the condensation reaction between 5-chlorosalicylic acid and **2-chloro-4-nitroaniline**. This reaction is typically facilitated by a coupling agent or catalyst in a suitable solvent. Several methods have been reported, with variations in catalysts, solvents, and reaction conditions, leading to different yields and purity of the final product.

## Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for niclosamide.

Table 1: Summary of Reagents and Conditions for Niclosamide Synthesis

Method	5-Chlorosalicylic Acid (molar equivalent)	2-Chloro-4-nitroaniline (molar equivalent)	Catalyst/Coupling Agent	Solvent	Temperature (°C)	Reaction Time (h)
Method 1	1.0	1.0	Phosphorus trichloride	Chlorobenzene	135	3
Method 2	1.0	1.0-2.0	Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)	Solvent-free	100-120	1-3
Method 3	1.0	0.9-1.5	Quaternary alkylphosphonium salt	Solvent-free (melting)	90-105	1-2
Method 4	1.0	1.1	Thionyl chloride (to form acyl chloride)	Dichloromethane	Room Temperature	Not Specified

Table 2: Comparison of Yield and Purity for Different Synthetic Methods

Method	Reported Yield (%)	Crude Product Purity (%)	Notes
Method 1	68.7	Not Specified	Recrystallization from ethyl acetate or acetone.
Method 2	75-85	84.5-85	Product isolated by hot water precipitation.
Method 3	82.5	Not Specified	
Method 4	10-75 (for analogues)	Not Specified	Two-step process involving acyl chloride formation.

## Experimental Protocols

### Method 1: Synthesis using Phosphorus Trichloride in Chlorobenzene

This protocol is adapted from a procedure described by ChemicalBook.[\[3\]](#)

Materials:

- 5-chlorosalicylic acid
- **2-chloro-4-nitroaniline**
- Phosphorus trichloride ( $\text{PCl}_3$ )
- Chlorobenzene
- Ethyl acetate or acetone (for recrystallization)

Procedure:

- In a reaction vessel equipped with a stirrer and a condenser, dissolve 3.44 g (20.0 mmol) of 5-chlorosalicylic acid and 3.44 g (20.0 mmol) of **2-chloro-4-nitroaniline** in chlorobenzene.
- Heat the mixture to 135°C.
- Slowly add a solution of 2.4 g (17.5 mmol) of phosphorus trichloride dissolved in chlorobenzene to the reaction mixture.
- Maintain the reaction at 135°C for 3 hours.
- After 3 hours, cool the reaction mixture to room temperature.
- The solid product will precipitate out of the solution.
- Collect the solid by filtration and wash it.
- Recrystallize the crude product from ethyl acetate or acetone to obtain pure N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide (niclosamide).

## Method 2: Solvent-Free Synthesis with a Phase Transfer Catalyst

This protocol is based on a patent for a greener synthesis of niclosamide.<sup>[4]</sup>

Materials:

- 5-chlorosalicylic acid (dried)
- **2-chloro-4-nitroaniline** (dried)
- Tetrabutylammonium bromide (or other phase transfer catalyst)
- Tap water

Procedure:

- Thoroughly pulverize and mix 17.2 g of dried 5-chlorosalicylic acid, 17.2 g of dried **2-chloro-4-nitroaniline**, and 1.61 g of tetrabutylammonium bromide.

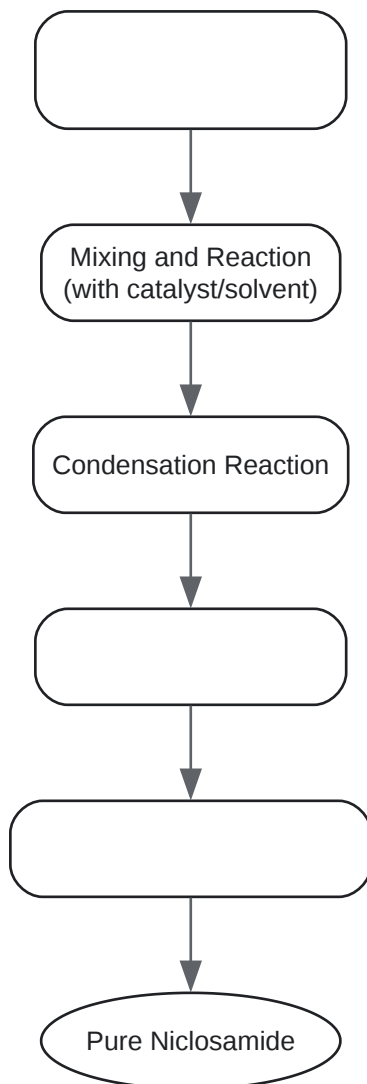
- Under vigorous stirring, slowly heat the mixture. Continue stirring for 10 minutes until one of the raw materials melts.
- Increase the temperature to 100-120°C and maintain the reaction for 1-2 hours.
- Cool the reaction mixture to 80°C.
- Add 275 ml of tap water and stir thoroughly for 30 minutes at 60°C.
- Filter the hot mixture and wash the filter cake three times with hot water (50-60°C).
- Dry the crude product under an infrared lamp at 60-80°C for 6 hours to obtain the final product.

## Visualizations

### Experimental Workflow for Niclosamide Synthesis

The following diagram illustrates the general workflow for the synthesis of niclosamide from **2-chloro-4-nitroaniline** and 5-chlorosalicylic acid.

## General Workflow for Niclosamide Synthesis



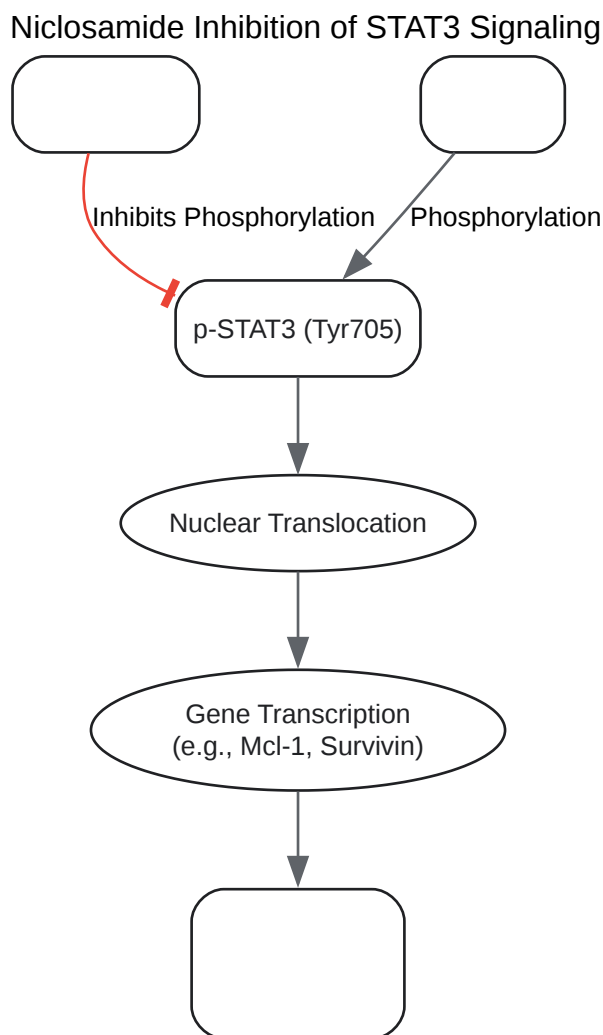
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Caption: General workflow for niclosamide synthesis.

## Signaling Pathways Modulated by Niclosamide

Niclosamide has been shown to modulate several key signaling pathways implicated in cancer. The diagrams below illustrate its inhibitory effects on the STAT3 and autophagy pathways.

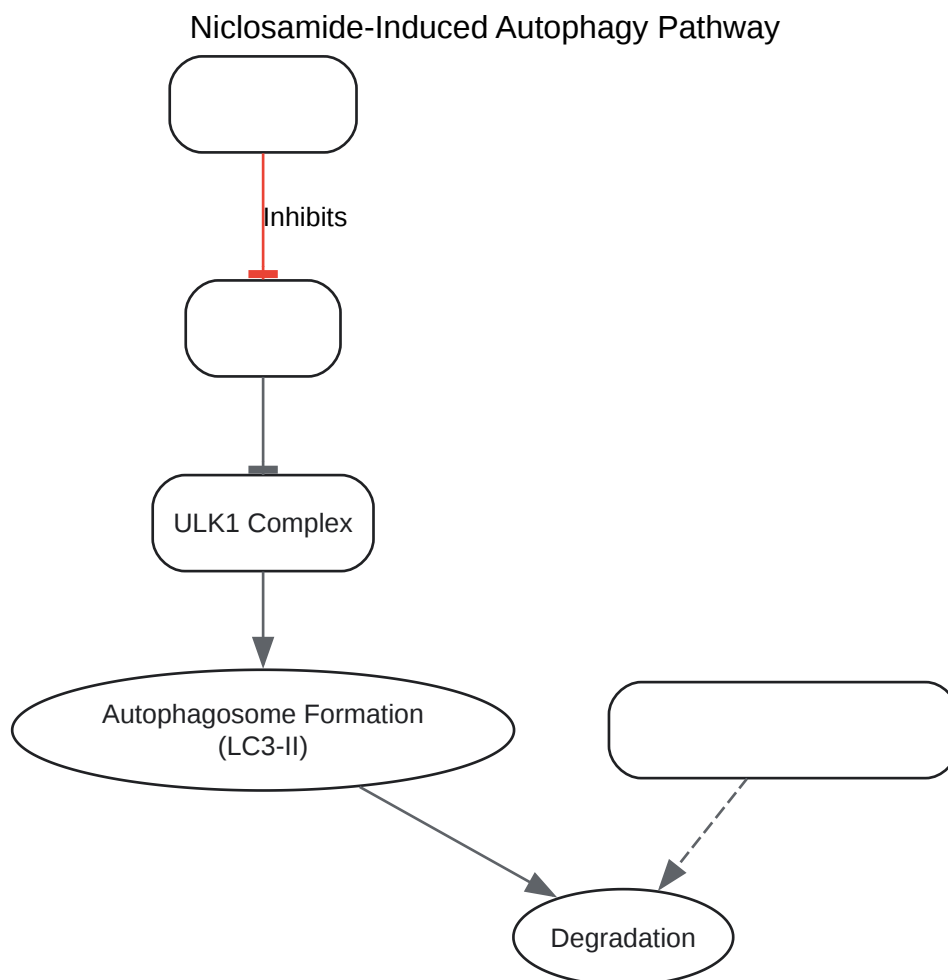
## STAT3 Signaling Pathway Inhibition by Niclosamide



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Caption: Niclosamide's inhibition of the STAT3 pathway.

## Autophagy Induction by Niclosamide



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Caption: Niclosamide's role in inducing autophagy.

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